Pumosetrag
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pumosetrag is a small molecule drug that acts as a selective partial agonist of the serotonin 3 (5-HT3) receptor. It has been investigated for its potential therapeutic applications in treating gastrointestinal disorders such as irritable bowel syndrome and gastroesophageal reflux disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pumosetrag involves the formation of a thienopyridine core structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to produce this compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Pumosetrag undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within this compound to their corresponding reduced forms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with modified functional groups .
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of thienopyridine derivatives.
Biology: Investigated for its effects on serotonin receptors and gastrointestinal motility.
Medicine: Explored as a therapeutic agent for treating irritable bowel syndrome and gastroesophageal reflux disease.
Industry: Utilized in the development of new drugs targeting serotonin receptors
Mechanism of Action
Pumosetrag exerts its effects by selectively binding to and activating the serotonin 3 (5-HT3) receptors. This activation modulates the release of neurotransmitters and affects gastrointestinal motility. The molecular targets include the 5-HT3 receptors located in the gastrointestinal tract and central nervous system. The pathways involved in its mechanism of action include the modulation of ion channels and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Ondansetron: Another 5-HT3 receptor antagonist used to treat nausea and vomiting.
Granisetron: Similar to ondansetron, used for preventing chemotherapy-induced nausea.
Alosetron: A 5-HT3 receptor antagonist used specifically for irritable bowel syndrome
Uniqueness
Pumosetrag is unique in its partial agonist activity at the 5-HT3 receptor, which differentiates it from other compounds like ondansetron and granisetron that act as full antagonists. This partial agonist activity allows this compound to modulate receptor activity more finely, potentially leading to fewer side effects and improved therapeutic outcomes .
Properties
DDP733 is an agonist of 5-HT3 receptors, a specific sub-type of serotonin receptor. Serotonin, a neurotransmitter, is believed to play an important role in the regulation of gastrointestinal motility. | |
CAS No. |
153062-94-3 |
Molecular Formula |
C15H17N3O2S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C15H17N3O2S/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20)/t12-/m0/s1 |
InChI Key |
AFUWQWYPPZFWCO-LBPRGKRZSA-N |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CNC4=C(C3=O)SC=C4 |
SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4 |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4 |
1055328-70-5 153062-94-3 |
|
Synonyms |
(R)-N-(3-quinuclidinyl)-7-oxo-dihydrothieno(3,2b)pyridine-6-carboxamide hydrochloride DPP-733 MKC-733 Pumosetrag |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.